- Process for preparation of pure Irinotecan hydrochloride trihydrate, China, , ,
Cas no 97682-44-5 (Irinotecan)
イリノテカン(Irinotecan)は、トポイソメラーゼI阻害剤に分類される抗がん剤で、主に大腸癌や肺小細胞癌などの固形癌の治療に用いられます。その作用機序は、DNAの複製過程でトポイソメラーゼIを阻害し、DNA鎖の切断を誘導することで、がん細胞のアポトーシスを促進します。代謝産物であるSN-38が活性本体であり、高い抗腫瘍効果を示します。また、他の抗がん剤との併用療法においても有効性が確認されており、特にFOLFIRI療法の主要な構成要素として広く使用されています。副作用管理が重要な課題ですが、適切な投与計画により治療効果を最大化できます。
Irinotecan structure
Product Name:Irinotecan
CAS番号:97682-44-5
MF:C33H38N4O6
メガワット:586.678028583527
MDL:MFCD00866307
CID:61908
PubChem ID:60838
Update Time:2025-11-06
Irinotecan 化学的及び物理的性質
名前と識別子
-
- Irinotecan
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- (+)-Irinotecan
- CAMPTOSAR
- Irinotecan,free base(CPT-11, Camptothecin 11,U-101440E,DQ-2805)
- +-Irinotecan
- 7-ethoxyxanthone-3-carboxylic acid
- 9H-Xanthene-3-carboxylic acid,7-ethoxy-9-oxo
- CPT-11
- 1,4'-Bipiperidine-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- Irinotecanum
- Irinotecanum [INN-Latin]
- Irinotecan lactone
- Campto
- Irinotecan mylan
- Irinophore C
- Irinotecan [INN:BAN]
- Onivyde
- C33H38N4O6
- AK163712
- product-irinotecan
- 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline, [1,4′-bipiperidine]-1′-carboxylic acid deriv. (ZCI)
- [1,4′-Bipiperidine]-1′-carboxylic acid, 4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl ester, (S)- (ZCI)
- (19S)-10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0[2,11].0[4,9].0[15,20]]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- ZINC 1612996
- AB07527
- AB00698464-10
- BCP9000793
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE
- IRINOTECAN [INN]
- GTPL6823
- BCP02860
- BRD-K08547377-003-05-7
- AS-14323
- BRD-K08547377-003-04-0
- (1,4'-Bipiperidine)-1'-carboxylic acid, 4,11-diethyl-3,4,12-14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester, (S)-
- NS00004943
- [1,4'']Bipiperidinyl-1''-carboxylic acid 4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- L01XX19
- (diethyl-hydroxy-dioxo-[?]yl) 4-(1-piperidyl)piperidine-1-carboxylate
- 2-methoxy-5-[2-(3-sulfophenyl)-5-(4-sulfophenyl)pyrylium-4-yl]benzenesulfonic acid
- s1198
- Biotecan (TN)
- NCGC00178697-05
- AB00698464-09
- AB00698464-07
- BRD-K08547377-003-07-3
- IRINOTECAN [WHO-DD]
- (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-4,12-dihydro-1H-pyrano[3,4-f]quinolino[2,3-a]indolizin-9-yl 4-piperidylpiperidinecarboxylate
- BSPBio_002346
- AKOS015894969
- NCI60_005051
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl 4-(piperidin-1-yl)piperidine-1-carboxylate
- (+)-7-ethyl-10-hydroxycamptothecine 10-(1,4'-bipiperidine)-1'-carboxylate
- Irinotecan Free base
- CHEMBL481
- CPT-11 hydrochloride;Camptothecin 11 hydrochloride
- NSC 728073
- SCHEMBL4034
- AC-7469
- (19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl [1,4'-bipiperidine]-1'-carboxylate
- BRD-K08547377-394-03-5
- 97682-44-5 (Free base)
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate
- BDBM50128267
- NCGC00178697-02
- 1ST162722
- 97682-44-5
- Irinotecan (INN)
- IRINOTECAN [MI]
- (1,4'-Bipiperidine)-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- (+)-(4S)-4,11-diethyl-4-hydroxy-9-((4-piperidino-piperidino)carbonyloxy)-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinol-3,14,(4H,12H)-dione
- AB00698464_14
- [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
- DTXSID1041051
- AB00698464-11
- BRD-K08547377-001-04-4
- DB00762
- NSC728073
- MFCD00866307
- IRINOTECAN [VANDF]
- AB00698464_13
- 1,4'-bipiperidine-1'-carboxylic acid (s)-4,11-diethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1h-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN [HSDB]
- 1u65
- [1,4'-Bipiperidine]-1'-carboxylic acid, (4S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl ester
- DTXCID9021051
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- CS-1138
- (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4'-BIPIPERIDINE-1'-CARBOXYLATE
- CHEBI:80630
- Irinotecan?
- Biotecan
- D08086
- Irinotecanum (INN-Latin)
- BRD-K08547377-003-02-4
- [1,4'']bipiperidinyl-1''-carboxylic acid (S)-4,11-diethyl-4-hydroxy-3,13-dioxo-3,4,12,13-tetrahydro-1H-2-oxa-6,12a-diaza-dibenzo[b,h]fluoren-9-yl ester
- Q412197
- UNII-7673326042
- HY-16562
- (S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl[1,4'-bipiperidine]-1'-carboxylate
- (1,4'-bipiperidine)-1'-carboxylic acid (S)-4,11-diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl ester
- IRINOTECAN; CPT-11
- EN300-708800
- (4S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
- AB00698464_12
- NSC-728073
- HSDB 7607
- Irrinotecan
-
- MDL: MFCD00866307
- インチ: 1S/C33H38N4O6/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3/t33-/m0/s1
- InChIKey: UWKQSNNFCGGAFS-XIFFEERXSA-N
- ほほえんだ: C(C1C2C=C(C=CC=2N=C2C3=CC4[C@@](C(OCC=4C(=O)N3CC=12)=O)(O)CC)OC(N1CCC(N2CCCCC2)CC1)=O)C
計算された属性
- せいみつぶんしりょう: 586.27900
- どういたいしつりょう: 586.27913494 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 43
- 回転可能化学結合数: 5
- 複雑さ: 1200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 113
- ぶんしりょう: 586.7
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.4
- ゆうかいてん: 210-223°C
- ふってん: 873.4±65.0 °C at 760 mmHg
- フラッシュポイント: 482.0±34.3 °C
- ようかいど: Soluble
- PSA: 114.20000
- LogP: 3.96690
- ようかいせい: 水、メタノール、トリクロロメタン、ジクロロメタンなどの溶媒に溶けやすい。
Irinotecan セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P264; P270; P301+P312; P330; P501
- 危険カテゴリコード: R 22:飲み込み有害。
- セキュリティの説明: H 303嚥下は有害である可能性がある+H 313皮膚接触は有害である可能性がある+h 333吸入は体に有害である可能性がある
- RTECS番号:DW1061000
-
危険物標識:
- ちょぞうじょうけん:4°C, protect from light
- リスク用語:R22
Irinotecan 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-250mg |
Irinotecan |
97682-44-5 | 98% | 250mg |
¥700.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YT246-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥326.0 | 2022-06-10 | |
| TRC | I767523-50mg |
(+)-Irinotecan |
97682-44-5 | 50mg |
$ 75.00 | 2023-09-07 | ||
| TRC | I767523-100mg |
(+)-Irinotecan |
97682-44-5 | 100mg |
$ 121.00 | 2023-09-07 | ||
| TRC | I767523-250mg |
(+)-Irinotecan |
97682-44-5 | 250mg |
$ 173.00 | 2023-09-07 | ||
| TRC | I767523-500mg |
(+)-Irinotecan |
97682-44-5 | 500mg |
$305.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-100mg |
Irinotecan |
97682-44-5 | 99% | 100mg |
¥277 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-500mg |
Irinotecan |
97682-44-5 | 99% | 500mg |
¥883 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024615-1g |
Irinotecan |
97682-44-5 | 99% | 1g |
¥1371 | 2024-07-19 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7188-100mg |
Irinotecan |
97682-44-5 | 98% | 100mg |
¥428.00 | 2023-09-09 |
Irinotecan 合成方法
合成方法 1
はんのうじょうけん
1.1 Catalysts: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane , Dimethylacetamide ; 35 °C; 10 h, 40 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: Dichloromethane ; rt → -10 °C
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Solvents: Dichloromethane ; -10 - 0 °C
1.3 Reagents: Diisopropylethylamine ; 1 h, -10 - 0 °C; 0 °C → rt; 2 h, rt
1.4 Solvents: Pyridine ; 0.5 - 2 h, rt
リファレンス
- Process to prepare camptothecin derivatives, United States, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Dimethylethylamine Solvents: Dichloromethane ; 2.5 h, rt
リファレンス
- Method for preparation of irinotecan, Korea, , ,
合成方法 4
はんのうじょうけん
1.1 Solvents: Dichloromethane , Pyridine
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
リファレンス
- Improved method for the synthesis of Irinotecan, Zhongguo Yaowu Huaxue Zazhi, 2001, 11(4), 238-240
合成方法 5
はんのうじょうけん
1.1 6 h, 45 - 50 °C
リファレンス
- Process for preparation of irinotecan hydrochloride, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Dabco , Diisopropylethylamine Solvents: Dichloromethane ; 0.5 h, 35 - 40 °C
リファレンス
- Methods for preparing irinotecan, United States, , ,
合成方法 7
はんのうじょうけん
1.1 Solvents: Dichloromethane ; 45 - 50 °C; 6 h, 45 - 50 °C
リファレンス
- Method for preparing irinotecan hydrochloride, China, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethyl sulfoxide ; 48 h, 25 °C
リファレンス
- Polyamino acid graft copolymer and its preparation method, China, , ,
合成方法 9
はんのうじょうけん
リファレンス
- Synthesis and antitumor activity of 20(S)-camptothecin derivatives: carbamate-linked, water-soluble derivatives of 7-ethyl-10-hydroxycamptothecin, Chemical & Pharmaceutical Bulletin, 1991, 39(6), 1446-54
合成方法 10
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
1.2 Solvents: Pyridine ; 3 h, rt; 10 h, 25 - 30 °C
リファレンス
- Process for preparation of irinotecan, China, , ,
合成方法 11
はんのうじょうけん
1.1 Solvents: Pyridine ; 2 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
1.2 Reagents: Sodium bicarbonate Solvents: Chloroform ; 30 min
リファレンス
- Method for preparation of Camptothecin derivative, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Acetamide , Triethylamine Solvents: Dichloromethane , Pyridine ; 2 h, 30 - 40 °C
リファレンス
- Process for preparation of irinotecan hydrochloride trihydrate, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Solvents: Dichloromethane ; -10 - 0 °C
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 1 h, -10 - 0 °C; 2 h, rt
1.3 Solvents: Pyridine ; 0.5 - 2 h, rt
リファレンス
- Process to prepare camptothecin derivatives, United States, , ,
合成方法 14
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ; rt; rt; rt; 5 h, 75 °C
リファレンス
- Method of manufacturing of 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan base) by the esterification of 7-ethyl-l0-hydroxycamptothecin with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride in the presence of 4-dimethylaminopyridine, World Intellectual Property Organization, , ,
合成方法 15
はんのうじょうけん
1.1 Solvents: Dichloromethane , Pyridine ; rt → -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
1.2 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine ; -5 °C
リファレンス
- Process for preparation of Irinotecan and intermediate, China, , ,
合成方法 16
はんのうじょうけん
リファレンス
- Method of synthesizing camptothecin-relating compounds, World Intellectual Property Organization, , ,
合成方法 17
はんのうじょうけん
1.1 Solvents: Pyridine ; 36 h, 35 - 40 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol , Water ; 30 min, reflux; reflux → 5 °C; 1 h, 2 - 5 °C; 5 °C → 0 °C; 1 h, 0 °C
リファレンス
- Preparation of irinotecan by the use of a carbonylation agent and an alkaline solvent, India, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Visible-Light-Induced Radical Cascade Cyclization: Synthesis of (20S)-Camptothecin, SN-38 and Irinotecan, Chinese Journal of Chemistry, 2018, 36(11), 1035-1040
合成方法 19
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid , Toluene
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
1.2 Reagents: Pyridine
1.3 Solvents: Dichloromethane
1.4 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water
リファレンス
- Practical Asymmetric Synthesis of (S)-4-Ethyl-6,7,8,10- tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione , a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs, Journal of Organic Chemistry, 1997, 62(19), 6588-6597
合成方法 20
はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane Solvents: Dimethylformamide ; rt; 3 h, 100 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
リファレンス
- Process for preparation of 20(S)-camptothecin and analogs, China, , ,
Irinotecan Raw materials
- 1,4'-bipiperidine-1'-carbonyl chloride hydrochloride
- [1,4'-Bipiperidine]-1'-carboxylic acid, 4-amino-3-(1-oxopropyl)phenyl ester
- 1,4'-bipiperidine
- 7-Ethyl-10-hydroxycamptothecin
- (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano3,4-findolizine-3,6,10(4H)-trione
- 1-(2-Amino-5-hydroxyphenyl)propan-1-one
- Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)]
- 4-Piperidinopiperidine-1-carbonyl Chloride
- [1,4′-Bipiperidin]-1′-yl-1H-imidazol-1-ylmethanone
- Irinotecan
- Carbonic dichloride, hydrate (1:3)
- Poly[imino[(2S)-1-oxo-2-[3-oxo-3-(phenylmethoxy)propyl]-1,2-ethanediyl]]
- [1,4'-Bipiperidine]-1'-carboxylic acid, methyl ester
Irinotecan Preparation Products
Irinotecan サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:97682-44-5)Irinotecan
注文番号:sfd2290
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:32
価格 ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:97682-44-5)Irinotecan
注文番号:A845740
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:06
価格 ($):631.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:97682-44-5)伊立替康
注文番号:LE26979871
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 13:00
価格 ($):discuss personally
Email:18501500038@163.com
Irinotecan 関連文献
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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